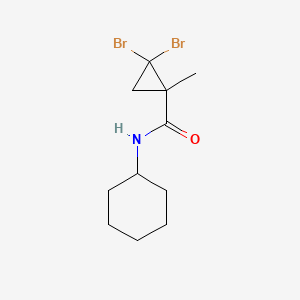
2,2-Dibromo-N-cyclohexyl-1-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-N-cyclohexyl-1-methylcyclopropanecarboxamide is a chemical compound with the molecular formula C13H21Br2NO. It is characterized by the presence of two bromine atoms, a cyclohexyl group, and a cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-N-cyclohexyl-1-methylcyclopropanecarboxamide typically involves the bromination of a precursor compound followed by the introduction of the cyclohexyl and cyclopropane groups. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pressures to ensure the selective bromination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-N-cyclohexyl-1-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms or to alter the oxidation state of the compound.
Substitution: The bromine atoms can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2,2-Dibromo-N-cyclohexyl-1-methylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms or to create cyclopropane-containing compounds.
Biology: The compound can be used in studies involving brominated organic molecules and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-N-cyclohexyl-1-methylcyclopropanecarboxamide involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and cyclopropane ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-N-cyclooctyl-1-methylcyclopropanecarboxamide
- 2,2-Dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide
Uniqueness
2,2-Dibromo-N-cyclohexyl-1-methylcyclopropanecarboxamide is unique due to its specific combination of bromine atoms, cyclohexyl group, and cyclopropane ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C11H17Br2NO |
|---|---|
Molecular Weight |
339.07 g/mol |
IUPAC Name |
2,2-dibromo-N-cyclohexyl-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H17Br2NO/c1-10(7-11(10,12)13)9(15)14-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,14,15) |
InChI Key |
AZCZOKJJMFMGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















